molecular formula C22H20FN3O5 B2985705 N'-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105211-78-6

N'-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2985705
CAS No.: 1105211-78-6
M. Wt: 425.416
InChI Key: ZHOANJHOEJWIBK-UHFFFAOYSA-N
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Description

N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a pyridine core, and functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic or basic conditions.

    Introduction of the Benzoyl Group: The 3,4-dimethoxybenzoyl group is introduced via an acylation reaction, often using reagents like acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

    Addition of the Fluorobenzyl Group: The 4-fluorobenzyl group is typically added through a nucleophilic substitution reaction, where a suitable leaving group on the benzyl precursor is replaced by the fluorobenzyl moiety.

    Formation of the Carbohydrazide: The final step involves the formation of the carbohydrazide group, which can be achieved through the reaction of the intermediate compound with hydrazine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings and functional groups allow for substitution reactions, where specific atoms or groups are replaced by others under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are employed in substitution reactions, often under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction and cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-dimethoxybenzoyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
  • N’-(3,4-dimethoxybenzoyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
  • N’-(3,4-dimethoxybenzoyl)-1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Uniqueness

N’-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c1-30-18-10-7-15(12-19(18)31-2)20(27)24-25-21(28)17-4-3-11-26(22(17)29)13-14-5-8-16(23)9-6-14/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOANJHOEJWIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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